molecular formula C17H12F3NO4 B2730987 N-([2,2'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034490-48-5

N-([2,2'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2730987
CAS RN: 2034490-48-5
M. Wt: 351.281
InChI Key: SBRGRKBXXORWSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines . A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .

Scientific Research Applications

Synthesis and Biological Activity

  • Antiarrhythmic Properties : Compounds characterized by trifluoroethoxy ring substituents, including benzamides with heterocyclic amide side chains, have been synthesized and evaluated for their antiarrhythmic activity. Notably, variations within the benzamide group, such as the presence of trifluoroethoxy groups, have shown significant influence on antiarrhythmic activity, suggesting the critical role of structural modifications on the pharmacological properties of these compounds (Banitt et al., 1977).

  • Antitubercular Scaffold : The synthesis of novel derivatives of benzamide and their evaluation against Mycobacterium tuberculosis highlighted promising antitubercular activity. This study underscores the utility of benzamide derivatives in the development of new therapeutic agents against tuberculosis (Nimbalkar et al., 2018).

  • SCD-1 Inhibitors : The structural optimization of benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors has led to the identification of compounds with potent inhibitory activity. These findings contribute to the development of new therapeutic agents targeting metabolic disorders (Uto et al., 2009).

Chemical Synthesis and Material Science

  • Supramolecular Packing Motifs : Research on benzene-1,3,5-tricarboxamide derivatives revealed novel organizational motifs for π-stacked structures, suggesting potential applications in the design of new materials and understanding columnar liquid crystal organization (Lightfoot et al., 1999).

  • Semifluorinated Aromatic Polyamides : The synthesis of new polyamides using semifluorinated aromatic diamines has demonstrated the production of organo-soluble materials with high thermal and mechanical properties, indicating the potential for advanced material applications (Bera et al., 2012).

Safety and Hazards

The safety data sheet for 2-(Trifluoromethoxy)benzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4/c18-17(19,20)25-12-5-3-11(4-6-12)16(22)21-10-13-7-8-15(24-13)14-2-1-9-23-14/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRGRKBXXORWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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